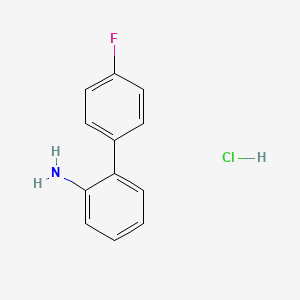

4'-Fluorobiphenyl-2-ylamine hydrochloride

Description

BenchChem offers high-quality 4'-Fluorobiphenyl-2-ylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluorobiphenyl-2-ylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-fluorophenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQSZGCNEMOFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374576 | |

| Record name | 2-(4-fluorophenyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049733-12-1 | |

| Record name | 2-(4-fluorophenyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 4'-Fluorobiphenyl-2-ylamine Hydrochloride

Prepared by a Senior Application Scientist

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and materials science, the biphenyl scaffold remains a cornerstone for constructing novel molecular entities. The introduction of a fluorine atom, a bioisostere of hydrogen, can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity, making fluorinated biphenyls particularly valuable.[1][2] 4'-Fluorobiphenyl-2-ylamine hydrochloride is one such molecule, serving as a critical building block for advanced pharmaceutical intermediates and functional materials.[3][4]

This guide moves beyond a simple recitation of data. It is designed for the practicing scientist, offering a detailed exploration of the core . We will delve into the causality behind analytical method selection, provide actionable experimental protocols, and connect these fundamental properties to their ultimate impact on research and development outcomes. This document serves as both a reference and a practical manual for the comprehensive characterization of this important chemical entity.

Molecular Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent scientific inquiry. The structural and molecular details of 4'-Fluorobiphenyl-2-ylamine hydrochloride are summarized below.

| Identifier | Data | Source(s) |

| IUPAC Name | (4'-Fluorobiphenyl-2-yl)ammonium chloride | N/A |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₂H₁₁ClFN | [5] |

| Molecular Weight | 223.68 g/mol | [5] |

| CAS Number | 321-63-1 (Free Base) | [6] |

Note: A dedicated CAS number for the hydrochloride salt is not consistently cited in public databases; the CAS for the parent free base is provided for reference.

Core Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in both biological and chemical systems is dictated by its physical properties. The following table summarizes the key physicochemical data for 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt. It is critical to note that while some data is available for the free base, experimentally determined values for the hydrochloride salt are not always present in the literature, necessitating the robust experimental protocols detailed in the subsequent section.

| Property | Value | Significance in R&D |

| Physical Form | Solid | Impacts handling, formulation (e.g., for solid dosage forms), and dissolution rates. |

| Melting Point (°C) | Data not available; related compounds melt in the 45-77°C range.[7][8] | A key indicator of purity and lattice energy. Affects stability and manufacturing processes. |

| Boiling Point (°C) | Data not available; related compounds boil >240°C at atm. pressure.[9] | Relevant for purification by distillation, though less critical for a non-volatile salt. |

| pKa (Predicted) | 3.49 ± 0.10 (for the conjugate acid) | Governs the ionization state at different physiological pH values, directly impacting solubility, permeability, and receptor binding.[6] |

| Solubility | Insoluble in water (as a complex), low solubility expected in non-polar organic solvents.[10][11] | Crucial for drug delivery and bioavailability. Low aqueous solubility is a common challenge that must be addressed in formulation. |

Synthesis Pathway: A Plausible Approach via Suzuki Coupling

The construction of the 4'-Fluorobiphenyl-2-ylamine scaffold is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a preferred method due to its functional group tolerance and reliability.[12] This approach involves the reaction of an appropriately substituted aryl halide with an arylboronic acid.

Caption: Plausible synthesis route via Suzuki coupling.

Analytical Methodologies: A Guide to Rigorous Characterization

The trustworthiness of any research relies on the accurate and reproducible characterization of the materials used. The following section provides self-validating protocols for determining the critical .

Workflow for Comprehensive Physicochemical Characterization

The logical flow for characterizing a new batch of a research compound is systematic, moving from identity and purity confirmation to detailed property measurement.

Caption: Systematic workflow for physicochemical characterization.

Purity Verification: Elemental Analysis

Expertise: Elemental analysis (CHN) provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.[13] A significant deviation (>0.4%) suggests the presence of impurities, such as residual solvents or inorganic salts. This is a destructive but highly quantitative technique.[13]

Protocol: CHN Combustion Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of the dried 4'-Fluorobiphenyl-2-ylamine hydrochloride into a tin capsule.

-

Instrument Calibration: Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

-

Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature furnace (~900-1000 °C) in an oxygen-rich environment.

-

Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentage of C, H, and N.

-

Validation: Compare the experimental percentages to the theoretical values.

| Element | Theoretical Mass % (C₁₂H₁₁ClFN) | Acceptance Range (%) |

| Carbon (C) | 64.44% | 64.04% - 64.84% |

| Hydrogen (H) | 4.96% | 4.56% - 5.36% |

| Nitrogen (N) | 6.26% | 5.86% - 6.66% |

Spectroscopic Identification

Expertise: Spectroscopic methods provide an unmistakable fingerprint of the molecule, confirming its structure.

-

NMR Spectroscopy: ¹H NMR confirms the proton environment, ¹³C NMR shows the carbon backbone, and ¹⁹F NMR is highly specific to the fluorine atom, providing a clean signal for identity and purity.

-

Infrared (IR) Spectroscopy: IR provides information about the functional groups present in the molecule. It is particularly useful for identifying the N-H bonds of the ammonium salt, the C-F bond, and the aromatic ring structures.[10]

Protocol: Acquiring ¹H NMR and IR Spectra

-

¹H NMR (in DMSO-d₆):

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the salt and its residual water peak does not obscure key aromatic signals.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Expected Signals: Look for broad signals for the -NH₃⁺ protons, distinct multiplets in the aromatic region (7-8.5 ppm) showing characteristic splitting patterns from fluorine-proton coupling, and the solvent peak.

-

-

FTIR (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum (typically 4000-400 cm⁻¹).[10]

-

Expected Peaks:

-

~2800-3200 cm⁻¹: Broad N-H stretching from the R-NH₃⁺ group.

-

~1600 & 1450-1500 cm⁻¹: C=C stretching from the aromatic rings.

-

~1100-1250 cm⁻¹: Strong C-F stretching band.

-

-

Impact of Physicochemical Properties on Drug Development

The ultimate goal of characterizing a potential drug candidate is to predict its behavior in a biological system. The properties measured above are not abstract data points; they are critical inputs for forecasting a compound's developability.

Caption: Influence of key properties on drug development outcomes.

-

pKa and Absorption: With a predicted pKa of ~3.5, 4'-Fluorobiphenyl-2-ylamine will be predominantly in its charged (protonated) form in the acidic environment of the stomach (pH 1-2) and will transition to its neutral (unprotonated) form in the more basic environment of the small intestine (pH 6-7.5). The neutral form is generally more membrane-permeable, making intestinal absorption more likely.

-

Solubility and Formulation: As a hydrochloride salt, the compound's aqueous solubility is enhanced compared to the free base. However, the inherent hydrophobicity of the biphenyl core suggests that solubility may still be a limiting factor for high-dose formulations. This property dictates the need for potential formulation strategies like amorphous solid dispersions or nano-suspensions to improve bioavailability.

-

Role of Fluorine: The strategic placement of the fluorine atom can block sites of metabolism (e.g., para-hydroxylation on the phenyl ring), potentially increasing the drug's half-life. It can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing binding affinity and potency.[2]

Safety, Handling, and Storage

Trustworthiness: Ensuring the safety of laboratory personnel is paramount. The following recommendations are based on data from related compounds and general best practices for handling amine salts.

-

Hazard Identification: The free base is classified as harmful if swallowed and is suspected of causing cancer (Acute Tox. 4, Carc. 2). The hydrochloride salt should be handled with the same level of caution. It may cause skin and eye irritation.[14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Handling: Handle in a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[14]

Conclusion

4'-Fluorobiphenyl-2-ylamine hydrochloride is a compound of significant scientific interest, positioned at the intersection of synthetic chemistry and pharmaceutical development. Its physicochemical profile—characterized by a weakly basic amine, a hydrophobic biphenyl core, and the influential fluorine substituent—presents both opportunities and challenges. A thorough understanding and precise measurement of its properties, using the robust protocols outlined in this guide, are not merely academic exercises. They are essential, decision-driving activities that enable researchers to unlock the full potential of this molecule, whether in the synthesis of a novel therapeutic agent or the creation of a next-generation material.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet for a related product. Accessed January 2026. [Link available from source[15]]

-

Fisher Scientific. (2025). Safety Data Sheet for a related product. Accessed January 2026. [Link available from source[14]]

-

Sigma-Aldrich. (2025). Safety Data Sheet for 2-Fluorobiphenyl. Accessed January 2026. [Link available from source]

-

Combi-Blocks. (2023). Safety Data Sheet. Accessed January 2026. [Link available from source[16]]

-

CPAChem. (2023). Safety data sheet for biphenyl-4-ylamine. Accessed January 2026. [Link available from source[17]]

-

Oriental Journal of Chemistry. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved January 22, 2026, from [Link][10]

-

PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved January 22, 2026, from [Link][18]

-

OUCI. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex. Retrieved January 22, 2026, from [Link][11]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Fluorobiphenyl - Optional[13C NMR]. Retrieved January 22, 2026, from [Link][19]

-

PubChem. (n.d.). 4'-Chloro-biphenyl-2-ylamine hydrochloride. Retrieved January 22, 2026, from [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved January 22, 2026, from [Link][1]

-

NIOSH. (n.d.). NIOSH Manual of Analytical Methods 4th edition. Retrieved January 22, 2026, from [Link]

-

PubMed. (2023). Lineage of drug discovery research on fluorinated pyrimidines. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 4'-Fluoro-2-(4'-fluorobiphenyl-4-ylsulfonyl)biphenyl. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved January 22, 2026, from [Link][9]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Buy 4'-Chloro-biphenyl-2-ylamine hydrochloride (EVT-6483200) | 824414-14-4 [evitachem.com]

- 4. ossila.com [ossila.com]

- 5. 4'-FLUORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4'-CHLORO-BIPHENYL-2-YLAMINE | 1204-44-0 [chemicalbook.com]

- 9. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]

- 11. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy-N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Be… [ouci.dntb.gov.ua]

- 12. 3'-FLUORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fr.cpachem.com [fr.cpachem.com]

- 18. 4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4'-Fluorobiphenyl-2-ylamine Hydrochloride: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated biphenyl amines serve as critical structural motifs. The strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, influencing lipophilicity, metabolic stability, and target-binding affinity. This guide provides a detailed technical overview of 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt, a compound of interest for the synthesis of novel therapeutic agents and advanced materials. While the free base is well-documented, this guide will also extrapolate the properties and synthesis of its hydrochloride salt, a common form for improving the handling and bioavailability of amine-containing compounds.

Molecular Structure and Physicochemical Properties

The foundational compound, 4'-Fluorobiphenyl-2-ylamine, is a biphenyl structure with an amine group at the 2-position and a fluorine atom at the 4'-position. The hydrochloride salt is formed by the protonation of the amino group.

4'-Fluorobiphenyl-2-ylamine (Free Base)

The free amine form is the parent compound from which the hydrochloride salt is derived. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀FN | [1] |

| Molecular Weight | 187.21 g/mol | [1] |

| CAS Number | 321-63-1 | |

| Appearance | Solid | [1] |

| InChI | 1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | [1] |

| SMILES | NC1=CC=CC=C1C2=CC=C(F)C=C2 | [1] |

4'-Fluorobiphenyl-2-ylamine Hydrochloride (Salt)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁ClFN | Inferred |

| Molecular Weight | 223.67 g/mol | Inferred |

| CAS Number | Not Available | |

| Appearance | Expected to be a crystalline solid | |

| InChI | InChI=1S/C12H10FN.ClH/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14;/h1-8H,14H2;1H | Inferred |

| SMILES | NC1=CC=CC=C1C2=CC=C(F)C=C2.Cl | Inferred |

Synthesis and Methodologies

The synthesis of 4'-Fluorobiphenyl-2-ylamine hydrochloride can be approached in two main stages: the formation of the biphenyl core of the free amine, followed by the formation of the hydrochloride salt.

Synthesis of 4'-Fluorobiphenyl-2-ylamine (Free Base)

A common and versatile method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction.[2][3] This involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid. For 4'-Fluorobiphenyl-2-ylamine, a plausible route would involve the coupling of 2-bromoaniline with 4-fluorophenylboronic acid.

Caption: Suzuki-Miyaura coupling for 4'-Fluorobiphenyl-2-ylamine synthesis.

An alternative approach, particularly for industrial-scale synthesis, is the Gomberg-Bachmann reaction. A patent for the synthesis of the analogous 4'-chloro-2-aminobiphenyl describes the diazotization of p-chloroaniline followed by reaction with aniline under alkaline conditions.[4] A similar strategy could be employed for the fluorine-containing analogue.

Formation of the Hydrochloride Salt

The conversion of an amine to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the synthesized 4'-Fluorobiphenyl-2-ylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) to the stirred amine solution. The addition should be done cautiously, as the reaction is exothermic.

-

Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

Isolation: The precipitate can be collected by filtration.

-

Purification: The collected solid is washed with a small amount of the cold organic solvent to remove any unreacted starting materials.

-

Drying: The final product is dried under vacuum to remove any residual solvent.

This process is generally high-yielding and results in a more stable, crystalline solid that is often easier to handle and weigh than the free base.

Applications in Research and Drug Development

Fluorinated biphenyls are of significant interest to the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase the binding affinity of a molecule to its biological target.

The 4'-Fluorobiphenyl-2-ylamine moiety can be found in a variety of research compounds and is a valuable building block for the synthesis of more complex molecules. Its primary amine group provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of scaffolds.

Safety and Handling

4'-Fluorobiphenyl-2-ylamine (Free Base)

Based on available safety data, the free base is classified with the following hazards:

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

4'-Fluorobiphenyl-2-ylamine Hydrochloride

While specific safety data for the hydrochloride salt is not available, it should be handled with similar precautions as the free base. As a salt, it may be less volatile but can still be harmful if ingested or if it comes into contact with the skin. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

Spectroscopic Characterization

Definitive spectroscopic data for 4'-Fluorobiphenyl-2-ylamine is not widely published. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.0 ppm). The protons on the aminophenyl ring will be influenced by the electron-donating amine group, while the protons on the fluorophenyl ring will show coupling to the fluorine atom. The amine protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl core. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The other carbons in the fluorinated ring will exhibit smaller two- and three-bond C-F couplings.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum of the free base is expected to show a prominent molecular ion peak (M+) at m/z 187. Fragmentation patterns would likely involve the loss of small neutral molecules. For the hydrochloride salt, analysis would typically be performed on the free base after liberation from the salt.

Conclusion

4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt are valuable compounds for research and development in the fields of medicinal chemistry and materials science. While detailed information on the hydrochloride salt is sparse, its properties and synthesis can be reliably inferred from the well-characterized free base. The synthetic routes, primarily through Suzuki-Miyaura coupling, are well-established and adaptable. The strategic use of this and similar fluorinated building blocks will continue to be a key driver in the discovery of new molecules with enhanced properties.

References

- Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

-

ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

-

MDPI. Suzuki–Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

PubChem. 4-Fluorobiphenyl. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

4'-Fluorobiphenyl-2-ylamine hydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 4'-Fluorobiphenyl-2-ylamine Hydrochloride

A Note on an Analog-Based Hazard Assessment

Chemical Identification and Physicochemical Properties

4'-Fluorobiphenyl-2-ylamine hydrochloride is a fluorinated aromatic amine. Its chemical structure is foundational to its potential reactivity and biological activity.

| Property | Value | Source |

| Chemical Name | 4'-Fluorobiphenyl-2-ylamine hydrochloride | - |

| Molecular Formula | C12H11ClFN | [1] |

| Molecular Weight | 223.67 g/mol | [1] |

| CAS Number | Not available | [1] |

| Appearance | Likely a solid | |

| Melting Point | 153 - 155 °C (for the free base) | [2] |

| Solubility | Partially soluble in cold water | [3] |

Hazard Identification and GHS Classification

Based on data from analogous compounds, 4'-Fluorobiphenyl-2-ylamine hydrochloride is anticipated to be a hazardous substance. The primary hazards are associated with its potential carcinogenicity, acute toxicity, and irritation.

GHS Pictograms:

GHS07: Harmful tradizionale GHS08: Health Hazard

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H351: Suspected of causing cancer.[4]

-

H335: May cause respiratory irritation.[7]

First-Aid Measures

Immediate and appropriate first-aid is critical in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][9] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9] |

Fire-Fighting Measures

While not highly flammable, this compound can combust at high temperatures, producing hazardous decomposition products.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[5]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][10]

Accidental Release Measures

In the event of a spill, containment and proper cleanup are essential to prevent exposure and environmental contamination.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles.[2][10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, closed container for disposal. Clean the spill area with a wet cloth or a HEPA-filtered vacuum.[2][9][10]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safe Handling Workflow:

Caption: Step-by-step workflow for the safe handling of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[5] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11] Keep away from incompatible materials such as strong oxidizing agents.[11] The free base is noted to be air and light sensitive, so storage under an inert atmosphere is recommended.[2]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are necessary to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a chemical fume hood to minimize inhalation exposure.[11] Ensure eyewash stations and safety showers are readily accessible.[5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |

| Skin Protection | Wear a lab coat and closed-toed shoes.[11] For larger scale operations, chemical-resistant clothing may be necessary.[11] |

| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves before use.[2] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator (e.g., N95).[9][10] |

Hierarchy of Safety Controls:

Caption: The hierarchy of controls for minimizing exposure to hazardous chemicals.

Toxicological Information

The toxicological properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride have not been fully investigated. The information below is based on data from analogous compounds.

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[12]

-

Germ Cell Mutagenicity: An Ames test on a related compound was negative.[10]

-

Carcinogenicity: Suspected of causing cancer. The related compound, 4-Aminobiphenyl, is a confirmed human carcinogen.[13] No component of a similar product is identified as a carcinogen by IARC or NTP at levels greater than or equal to 0.1%.[2][10]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

-

Specific Target Organ Toxicity (Repeated Exposure): The substance may have effects on the bladder, potentially resulting in inflammation and tissue lesions.[13]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the sewage system.[4][12] Waste material should be treated as hazardous chemical waste.[9]

References

-

CPAChem. (2023-02-14). Safety data sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

-

ICSC. (n.d.). 4-AMINOBIPHENYL. Retrieved from [Link]

Sources

- 1. 4-Fluorobiphenyl-2-ylaminehydrochloride|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. fr.cpachem.com [fr.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ICSC 0759 - 4-AMINOBIPHENYL [chemicalsafety.ilo.org]

The Strategic Imperative of Fluorination in Biphenylamine Scaffolds: A Technical Guide to Unlocking Novel Biological Activity

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate and enhance the therapeutic potential of drug candidates.[1][2] The biphenylamine moiety, a privileged structure found in numerous biologically active compounds, serves as a versatile and robust framework for drug design. This in-depth technical guide explores the multifaceted world of fluorinated biphenylamine compounds, providing a comprehensive overview of their synthesis, diverse biological activities, and the mechanistic rationale behind their design and evaluation. By leveraging fluorine's unique physicochemical properties—including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—researchers can exquisitely fine-tune molecular properties to improve potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support and inspire future research in this dynamic field.

The Fluorine Advantage: Physicochemical Rationale for Enhanced Bioactivity

The introduction of fluorine into a biphenylamine scaffold is a deliberate strategy rooted in fundamental chemical principles. Fluorine's distinct properties can profoundly influence a molecule's behavior in a biological system.

-

Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a compound can be extended, leading to improved bioavailability and a more favorable dosing regimen.[5]

-

Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, such as an amine. This alteration can be critical for optimizing a drug's solubility, membrane permeability, and its ability to interact with the target protein's binding site.

-

Binding Affinity and Conformation: The introduction of fluorine can alter the electronic distribution of the biphenyl rings, creating favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.[1] Furthermore, fluorine substitution can influence the torsional angle between the two phenyl rings, locking the molecule into a more biologically active conformation.

-

Lipophilicity: Fluorination can increase lipophilicity, which may enhance membrane permeability and cell uptake. This effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.[1]

Synthesis of Fluorinated Biphenylamine Cores

The construction of fluorinated biphenylamine scaffolds is readily achievable through modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely utilized methods for forming the crucial C-C bond between the two aryl rings.[1]

General Synthetic Workflow: Suzuki-Miyaura Coupling

The typical workflow involves the palladium-catalyzed coupling of a fluorinated aryl boronic acid with an amino-substituted aryl halide, or vice versa. This approach allows for the modular and efficient assembly of a diverse library of fluorinated biphenylamine analogs for structure-activity relationship (SAR) studies.

Caption: General synthetic scheme for fluorinated biphenylamines via Suzuki-Miyaura coupling.

Key Biological Activities and Therapeutic Targets

Fluorinated biphenylamine scaffolds have demonstrated remarkable versatility, showing potent activity against a range of therapeutic targets, most notably protein kinases involved in cancer and inflammatory signaling.

Protein Kinase Inhibition: A Dominant Application

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[6][7] The biphenylamine scaffold is particularly well-suited for targeting the ATP-binding pocket of kinases, and fluorination serves to optimize this interaction.

Mutations in the B-Raf kinase, particularly the V600E mutation, are key drivers in over 50% of melanomas.[8] This has led to the development of highly selective B-Raf inhibitors, many of which feature a fluorinated core structure. These inhibitors are designed to block the constitutively active B-Raf protein, thereby shutting down the downstream MAPK/ERK signaling pathway that promotes cell proliferation and survival.[8][9]

Caption: Inhibition of the MAPK/ERK signaling pathway by a B-Raf inhibitor.

The p38 mitogen-activated protein kinase (MAPK) is a key mediator of the inflammatory response.[7] Its activation by cellular stress and pro-inflammatory cytokines leads to the production of downstream inflammatory mediators. Biphenyl amide-based compounds have been identified as potent inhibitors of p38α MAPK.[10] Systemic inhibition of p38 MAPK in animal models has been shown to improve the number and function of vasculogenic cells and reduce the progression of atherosclerosis, highlighting its therapeutic potential.[11] Fluorinated derivatives in this class are explored to enhance potency and pharmacokinetic properties for clinical development.[7][12][13]

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The diarylpyrimidine (DAPY) class of NNRTIs has been highly successful in HIV therapy. Recent work has shown that incorporating a fluorine-substituted NH2-biphenyl moiety into the DAPY scaffold can dramatically boost antiviral potency while simultaneously improving the safety and metabolic stability profile.

One study identified a lead compound, JK-4b, which was highly potent against wild-type HIV-1 but suffered from poor metabolic stability and high cytotoxicity.[14] Through strategic fluorination of the biphenyl ring, a new series of compounds was developed. The standout compound, 5t , not only retained high potency but also demonstrated a significantly improved safety index and metabolic half-life.[14]

| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Metabolic Half-life (t₁/₂, min) |

| JK-4b (Precursor) | WT HIV-1 | 1.0 | 2.08 | 2,059 | 14.6 |

| 5t (Fluorinated) | WT HIV-1 | 1.8 | 117 | 66,443 | 74.52 |

| Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines.[14] |

This successful example underscores the power of fluorine substitution to resolve critical drug development hurdles like metabolic instability and off-target toxicity.[14]

Other Emerging Activities

The versatility of the fluorinated biphenylamine scaffold extends to other therapeutic areas:

-

Antibacterial Agents: A novel fluorinated macrobicyclic antibiotic, BT-33, which incorporates a complex biaryl structure, potently inhibits the growth of multidrug-resistant Gram-positive and Gram-negative bacteria and shows an extended in vivo half-life compared to its non-fluorinated predecessors.[15][16]

-

Nuclear Receptor Modulation: Fluorinated analogues of retinoid X receptor (RXR) selective modulators have been synthesized and tested, demonstrating that the position of fluorination can significantly impact potency and efficacy, in some cases leading to an improved pharmacological profile.[17] Nuclear receptors are key targets for metabolic diseases and cancer.[18][19]

Methodologies for Biological Evaluation

A rigorous and systematic evaluation of biological activity is paramount in drug discovery. This involves a tiered approach, starting with in vitro assays to determine potency and mechanism, followed by in vivo studies to assess efficacy and pharmacokinetics.

In Vitro Experimental Protocols

The MTT assay is a fundamental colorimetric assay to assess the effect of a compound on cell viability and to determine its cytotoxicity (CC₅₀).[20][21]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.[21]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells in an appropriate medium until they reach the exponential growth phase.[21]

-

Trypsinize adherent cells and prepare a cell suspension.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[20]

-

-

Compound Treatment:

-

Prepare a serial dilution of the fluorinated biphenylamine test compound in the cell culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include appropriate controls: vehicle control (e.g., DMSO) and untreated cells.

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the crystals.[21][22]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[14]

-

-

Data Analysis:

-

Subtract the background absorbance from a blank well (medium only).

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).

-

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a compound against a specific protein kinase. Assays can be luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., HTRF™).[23][24][25]

Principle: The assay measures the activity of a kinase by quantifying either the amount of ATP consumed or the amount of phosphorylated substrate produced. An inhibitor will reduce the kinase's activity, leading to a change in the signal.[25]

Step-by-Step Methodology (Luminescence-based - ADP-Glo™ as an example):

-

Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, MgCl₂, DTT).[26]

-

Dilute the recombinant kinase enzyme and the specific peptide substrate to their optimal concentrations in the reaction buffer.

-

Prepare a serial dilution of the fluorinated biphenylamine inhibitor in the reaction buffer.

-

Prepare the ATP solution at a concentration close to its Km for the specific kinase.

-

-

Kinase Reaction:

-

In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding the ATP solution.[27]

-

Incubate the plate at room temperature or 37°C for a specified period (e.g., 60 minutes).

-

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Measurement and Analysis:

-

Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal (or percent inhibition) against the log of the inhibitor concentration.

-

Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[23]

-

In Vivo Efficacy Evaluation

Translating promising in vitro results into in vivo efficacy requires robust animal models that can predict clinical outcomes. For anticancer agents like kinase inhibitors, several mouse models are commonly used.[28][29]

Caption: A generalized workflow for in vivo efficacy testing of a lead compound.

Commonly Used Animal Models for Anticancer Drug Testing:

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines are grown and then implanted, typically subcutaneously, into immunodeficient mice (e.g., nude or SCID mice).[28] This is a widely used initial model to assess a compound's ability to inhibit tumor growth in a living system.[30]

-

Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice.[31] PDX models are considered more clinically relevant as they better maintain the heterogeneity and genetic characteristics of the original human tumor.[31]

-

Genetically Engineered Mouse Models (GEMMs): These models involve engineering specific cancer-causing mutations (e.g., B-Raf V600E) into the mouse genome, leading to the spontaneous development of tumors in their natural microenvironment.[28][31] GEMMs are invaluable for studying tumor initiation, progression, and the interaction of the drug with a competent immune system.

Efficacy Assessment: The primary endpoint in these studies is typically tumor growth inhibition.[30] Tumors are measured regularly, and the efficacy of the fluorinated biphenylamine compound is compared to a vehicle control group. Other important assessments include animal survival, body weight (as a measure of toxicity), and biomarker analysis from tumor tissue to confirm target engagement (e.g., reduction in phosphorylated ERK in a B-Raf inhibitor study).[10]

Conclusion and Future Directions

The fluorinated biphenylamine scaffold represents a highly validated and fruitful platform for the discovery of novel therapeutics. The strategic application of fluorine chemistry provides a rational and powerful approach to overcoming common challenges in drug development, including poor metabolic stability and insufficient potency.[14] As demonstrated in the fields of oncology and infectious diseases, these compounds can be precisely engineered to interact with high affinity and selectivity against critical biological targets.

Future research should continue to explore the vast chemical space afforded by this scaffold. The investigation of novel fluorination patterns and the application of these compounds to a broader range of biological targets, such as G-protein coupled receptors and other enzyme families, hold significant promise. Furthermore, the integration of advanced in vivo models and biomarker strategies will be crucial for translating the potent in vitro activity of these compounds into clinically successful therapies. The continued innovation in this area underscores the enduring importance of fluorine in medicinal chemistry and its capacity to deliver next-generation medicines.[3][4]

References

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Gao, Y., et al. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. [Link]

-

Sharpless, N. E., & Johnson, T. M. Drug Efficacy Testing in Mice. Methods in Molecular Biology. [Link]

-

Dar, A. C., et al. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. bioRxiv. [Link]

-

Astolfi, M., et al. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. Cancers. [Link]

-

Adriaenssens, E. In vitro kinase assay. protocols.io. [Link]

-

Pelaseyed, T., et al. In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

-

S. Roshini, S. Pavithra, S. Srividya, T. R. Sharanya, V. G. Padmapriya, V. Swetha. Animal Model for the Evaluation of Anticancer Activity. ResearchGate. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

Wang, Z., et al. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. [Link]

-

Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

-

BMG LABTECH. Kinase assays. [Link]

-

Komoroski, R. A., et al. Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. Magnetic Resonance Imaging. [Link]

-

Al-Masum, M. A., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Rehman, M. A. U., et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Zhang, Z., et al. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology. [Link]

-

Boehm, M. F., et al. Design and synthesis of fluorinated RXR modulators. ResearchGate. [Link]

-

Perrone, M. G., et al. 1 List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate. [Link]

-

Nishizawa, N., et al. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. ResearchGate. [Link]

-

Liu, L., et al. B-Raf and the inhibitors: from bench to bedside. Journal of Hematology & Oncology. [Link]

-

Nishizawa, N., et al. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. Pharmaceuticals. [Link]

-

Shi, K., et al. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Research in Cardiology. [Link]

-

Lee, M. R., & Dom, J. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]

-

Klepacki, D., et al. Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]

-

Nishizawa, N., et al. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. Pharmaceuticals. [Link]

-

Arao, Y., et al. Modulation of nuclear receptor activity by the F domain. The Journal of Medical Investigation. [Link]

-

Lito, P., et al. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. Cell. [Link]

-

Park, B. K., et al. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. [Link]

-

Smith, T. A new element in the fight against antibiotic resistance. BioTechniques. [Link]

-

Ojima, I., & Chen, J. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. [Link]

-

Matthaei, J., et al. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Environment International. [Link]

-

Kumar, R., & Kumar, S. Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs. [Link]

-

Klepacki, D., et al. Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv. [Link]

-

Fattore, L., et al. BET and BRAF inhibitors act synergistically against BRAF-mutant melanoma. Cancer Medicine. [Link]

-

Abet, V., et al. Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. Molecules. [Link]

-

Zhang, C., et al. Novel natural inhibitors targeting B-RAF(V600E) by computational study. Journal of Thoracic Disease. [Link]

-

Matthaei, J., et al. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. ResearchGate. [Link]

-

Zhang, Y., et al. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR. Journal of Biological Chemistry. [Link]

-

Li, Y., et al. Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers. ACS Applied Materials & Interfaces. [Link]

-

Jandova, J., & Wondrak, G. T. BRAF Inhibitors in Melanoma Management: When Friends Become Foes. Cancers. [Link]

-

Wang, Y., et al. Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. International Journal of Molecular Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biotechniques.com [biotechniques.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET and BRAF inhibitors act synergistically against BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Structural insights into the heterodimeric complex of the nuclear receptors FXR and RXR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. broadpharm.com [broadpharm.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. m.youtube.com [m.youtube.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. In vitro kinase assay [protocols.io]

- 28. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijprajournal.com [ijprajournal.com]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

Spectroscopic Properties (UV-Vis, IR) of 4'-Fluorobiphenyl-2-ylamine Hydrochloride: A Guide for Researchers

An In-depth Technical Guide

Executive Summary: This technical guide provides a comprehensive analysis of the expected spectroscopic properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride, a compound of interest in pharmaceutical and materials science research. As direct experimental spectra for this specific salt are not widely published, this document synthesizes foundational spectroscopic principles with data from analogous structures to provide a robust predictive framework. We detail the theoretical underpinnings of its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra, provide validated, step-by-step experimental protocols for data acquisition, and present an interpretation of the anticipated spectral features. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to identify, characterize, and utilize this compound effectively.

Introduction and Molecular Structure

4'-Fluorobiphenyl-2-ylamine hydrochloride is a derivative of the biphenyl scaffold, a privileged structure in medicinal chemistry due to its rigid, planar geometry that allows for precise interactions with biological targets. The introduction of a fluorine atom and an amine group modifies its electronic and pharmacokinetic properties. Spectroscopic characterization is fundamental to verifying the identity, purity, and structural integrity of such molecules.

The hydrochloride salt form is particularly relevant in drug development for improving solubility and stability. However, the protonation of the amine group significantly alters the molecule's electronic and vibrational properties compared to its free amine base, a critical consideration for spectroscopic analysis.

Key Structural Features for Spectroscopy:

-

Biphenyl Core: The conjugated π-system of the two phenyl rings acts as the primary chromophore for UV-Vis absorption.

-

Primary Ammonium Group (-NH₃⁺): The protonation of the amine to an ammonium salt is the most significant feature in the IR spectrum, giving rise to characteristic stretching and bending vibrations.[1] This also removes the nitrogen lone pair from conjugation with the aromatic ring, which profoundly impacts the UV-Vis spectrum.[2]

-

C-F Bond: The carbon-fluorine bond produces a strong, characteristic absorption in the IR fingerprint region.

-

Substitution Pattern: The ortho- and para-substitution on the biphenyl rings dictates the pattern of C-H out-of-plane bending vibrations in the IR spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[3] For 4'-Fluorobiphenyl-2-ylamine hydrochloride, the absorption is dominated by π → π* transitions within the aromatic biphenyl system.

Theoretical Principles and Expected Spectrum

The UV-Vis spectrum of an aromatic amine is typically characterized by strong absorption bands influenced by the interaction of the nitrogen atom's lone pair of electrons with the aromatic π-system.[2] This interaction extends the conjugation, resulting in a bathochromic (red) shift to longer wavelengths.

However, in the case of the hydrochloride salt, the amine is protonated to form an ammonium group (-NH₃⁺). This sequesters the nitrogen's lone pair, preventing its participation in resonance with the aromatic rings. The consequence is a significant hypsochromic (blue) shift . The resulting spectrum is expected to closely resemble that of the parent chromophore, 4-fluorobiphenyl, rather than the free amine. The primary absorption is therefore anticipated to be a strong band in the UV-B or UV-C region, likely below 280 nm, corresponding to the π → π* transition of the fluorobiphenyl moiety.

Experimental Protocol for UV-Vis Analysis

This protocol outlines a self-validating method for obtaining a high-quality UV-Vis absorption spectrum.

Rationale for Experimental Choices:

-

Solvent: Methanol is an ideal solvent. It is polar, ensuring the dissolution of the hydrochloride salt, and it is transparent in the UV region above 210 nm, preventing solvent interference with the analyte's spectrum.

-

Cuvettes: Quartz cuvettes are mandatory as glass and plastic absorb strongly in the UV region.

-

Baseline Correction: A baseline scan using only the solvent is crucial to subtract any background absorbance from the solvent itself or the instrument optics, ensuring that the final spectrum represents only the analyte.[4]

Step-by-Step Protocol:

-

Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable output.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of 4'-Fluorobiphenyl-2-ylamine hydrochloride.

-

Dissolve the sample in a known volume of spectroscopic grade methanol (e.g., in a 100 mL volumetric flask) to create a stock solution. The target concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

-

Further dilutions may be necessary to achieve the optimal absorbance range.

-

-

Baseline Correction:

-

Fill a matched pair of 1 cm path length quartz cuvettes with spectroscopic grade methanol.

-

Place the cuvettes in both the reference and sample holders of the spectrophotometer.

-

Perform a baseline scan across the desired wavelength range (e.g., 400 nm to 200 nm). This corrects for any absorbance differences between the cuvettes and the solvent.[4]

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the prepared analyte solution before filling it.

-

Place the analyte cuvette back into the sample holder. The reference cuvette with pure methanol remains in the reference beam.

-

Perform the spectral scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For 4'-Fluorobiphenyl-2-ylamine hydrochloride, the IR spectrum provides a unique fingerprint based on the vibrations of its ammonium, aromatic, and C-F groups.

Theoretical Principles and Predicted Vibrational Modes

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key Predicted Absorptions:

-

N-H Stretching (Ammonium): The most prominent feature for this molecule will be a very broad and strong absorption envelope spanning from approximately 3200 cm⁻¹ down to 2800 cm⁻¹.[1] This broadness is due to extensive hydrogen bonding in the solid state. The aromatic C-H stretching bands (typically >3000 cm⁻¹) will appear as smaller, sharper peaks superimposed on this broad envelope.[1]

-

N-H Bending (Ammonium): An absorption band for the asymmetric and symmetric bending of the -NH₃⁺ group is expected in the 1620-1500 cm⁻¹ range.

-

Aromatic C=C Stretching: The biphenyl system will give rise to several sharp to medium intensity peaks in the 1610-1450 cm⁻¹ region, which are characteristic of the aromatic rings.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected to appear in the 1350-1200 cm⁻¹ region.[2]

-

C-F Stretching: A very strong and characteristic absorption band for the C-F bond stretch is predicted in the 1250-1100 cm⁻¹ range. This is often one of the strongest peaks in the spectrum of a fluorinated compound.[6]

-

C-H Out-of-Plane Bending: The pattern of absorptions in the 900-700 cm⁻¹ region is diagnostic of the substitution on the aromatic rings. One would expect bands corresponding to the four adjacent hydrogens on the 2-aminophenyl ring and the two pairs of two adjacent hydrogens on the 4-fluorophenyl ring.

Experimental Protocol for IR Analysis (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for acquiring the IR spectrum of a solid sample.[7]

Rationale for Experimental Choices:

-

Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disk.[8]

-

Anhydrous Conditions: KBr is hygroscopic. Any absorbed water will show broad O-H stretching bands (~3400 cm⁻¹) that can obscure the N-H region of the analyte. Therefore, using oven-dried KBr and minimizing exposure to air is critical.[9]

-

Grinding: The sample must be ground to a fine powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering, which can cause a sloping baseline and distorted peak shapes.[7]

Step-by-Step Protocol:

-

Preparation:

-

Gently heat spectroscopic grade KBr in an oven (e.g., at 110°C for 2-4 hours) and store it in a desiccator.

-

Thoroughly clean and dry an agate mortar and pestle.

-

-

Sample Grinding and Mixing:

-

Place approximately 1-2 mg of 4'-Fluorobiphenyl-2-ylamine hydrochloride into the mortar.

-

Add approximately 100-200 mg of the dried KBr (a sample-to-KBr ratio of about 1:100 is typical).

-

Grind the mixture thoroughly for 3-5 minutes until it is a homogenous, fine powder that appears somewhat "pasty" and sticks to the mortar.[7]

-

-

Pellet Pressing:

-

Transfer the powder mixture into the collar of a KBr pellet die.

-

Assemble the die and press it in a hydraulic press (e.g., at 7-10 tons of pressure) for about 2 minutes. The pressure helps to fuse the KBr powder into a semi-transparent or transparent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Label the significant peaks (in cm⁻¹) and correlate them to the corresponding molecular vibrations.

-

Summary of Predicted Spectroscopic Data

The following table summarizes the anticipated key spectroscopic features for 4'-Fluorobiphenyl-2-ylamine hydrochloride based on the analysis of its chemical structure and comparison with related compounds.

| Spectroscopy | Predicted Feature (Wavelength/Wavenumber) | Assignment / Underlying Principle |

| UV-Vis | λmax ≈ 250-270 nm | π → π* electronic transition of the 4-fluorobiphenyl chromophore. The protonation of the amine causes a hypsochromic (blue) shift compared to the free amine base.[2] |

| IR | ~3200-2800 cm⁻¹ (very broad, strong) | N-H stretching vibrations of the primary ammonium group (-NH₃⁺), broadened by extensive hydrogen bonding.[1] |

| IR | ~3100-3000 cm⁻¹ (sharp, on broad band) | Aromatic C-H stretching vibrations. |

| IR | ~1610-1500 cm⁻¹ (medium) | N-H bending vibrations of the ammonium group. |

| IR | ~1600, 1580, 1500, 1450 cm⁻¹ (sharp) | C=C stretching vibrations within the aromatic rings. |

| IR | ~1350-1200 cm⁻¹ (medium) | Aromatic C-N stretching vibration.[2] |

| IR | ~1250-1100 cm⁻¹ (very strong, sharp) | C-F stretching vibration. This is a highly characteristic and strong band. |

| IR | ~900-700 cm⁻¹ (medium) | Aromatic C-H out-of-plane (OOP) bending, indicative of the ring substitution patterns. |

Workflow for Spectroscopic Analysis

The following diagram illustrates a standardized workflow for the complete spectroscopic characterization of a solid research compound like 4'-Fluorobiphenyl-2-ylamine hydrochloride.

Caption: Standard workflow for UV-Vis and IR spectroscopic analysis.

Conclusion

The spectroscopic properties of 4'-Fluorobiphenyl-2-ylamine hydrochloride are dictated by its key structural features. The UV-Vis spectrum is dominated by the π-system of the fluorobiphenyl core, with the protonated amine causing a characteristic blue shift relative to the free base. The IR spectrum provides a rich, fingerprint-like pattern, with the most prominent features being the extremely broad N-H stretch of the ammonium salt and the very strong C-F stretching vibration. By following the detailed protocols and understanding the theoretical interpretations provided in this guide, researchers can confidently acquire and analyze high-quality spectroscopic data to verify the structure and purity of this important chemical entity.

References

-

University of the West Indies. Sample preparation for FT-IR. Available from: [Link]

-

Barros, C., et al. (2018). FTIR spectra of the fluorinated microspheres prepared with various... ResearchGate. Available from: [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences. Available from: [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available from: [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available from: [Link]

-

Midac Corporation. (1996). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Available from: [Link]

-

LibreTexts Chemistry. (2022). IR Spectroscopy - Sample Preparation. Available from: [Link]

-

Ivanova, B., & Spiteller, M. (2010). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 849-55. Available from: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

-

Tumanov, S. V., et al. (2021). Aromatic SNF-Approach to Fluorinated Phenyl tert-Butyl Nitroxides. Molecules, 26(17), 5349. Available from: [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Available from: [Link]

-

ResearchGate. How to prepare IR samples? Available from: [Link]

-

Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Available from: [Link]

-

ARC Journals. (2015). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. International Journal of Advanced Research in Chemical Science. Available from: [Link]

-

Zhang, Y., et al. (2023). Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks... Langmuir. Available from: [Link]

-

Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available from: [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. longdom.org [longdom.org]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. azooptics.com [azooptics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

The Pharmacological Potential of 4'-Fluorobiphenyl-2-ylamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. The 4'-Fluorobiphenyl-2-ylamine hydrochloride scaffold represents an intriguing, yet underexplored, chemical entity with significant potential for pharmacological development. This technical guide provides a comprehensive analysis of this compound, grounded in the established principles of medicinal chemistry and structure-activity relationships of analogous compounds. We will delve into the rationale for its synthesis, hypothesize potential biological targets, and provide detailed, actionable experimental workflows for its investigation. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic promise of this and related fluorinated biphenylamines.

Introduction: The Rationale for Investigating 4'-Fluorobiphenyl-2-ylamine Hydrochloride

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its inherent conformational flexibility allows it to adapt to a variety of protein binding pockets. The introduction of an amino group provides a key site for hydrogen bonding and further chemical modification. The strategic placement of a fluorine atom on one of the phenyl rings is of particular interest. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.[1]

-

Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within a protein's active site, potentially enhancing binding affinity and potency.

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned through fluorination, which can improve its ability to cross biological membranes.[2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can influence the basicity of the nearby amino group, affecting its ionization state at physiological pH and, consequently, its interaction with biological targets.

Given these well-established principles, 4'-Fluorobiphenyl-2-ylamine hydrochloride emerges as a compelling candidate for pharmacological investigation. Its structure suggests the potential for interaction with a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Fluorobiphenyl-2-ylamine and its hydrochloride salt is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| 4'-Fluorobiphenyl-2-ylamine | ||

| Molecular Formula | C₁₂H₁₀FN | [3] |

| Molecular Weight | 187.21 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI Key | OIRYNNTWJJMYNB-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ccccc1-c2ccc(F)cc2 | [3] |

| 4'-Fluorobiphenyl-2-ylamine hydrochloride | ||

| Molecular Formula | C₁₂H₁₁ClFN | [Calculated] |

| Molecular Weight | 223.67 g/mol | [Calculated] |

Postulated Biological Targets and Pharmacological Relevance

While no specific biological activity has been reported for 4'-Fluorobiphenyl-2-ylamine hydrochloride in the public domain, we can infer potential targets based on the activities of structurally similar aminobiphenyl derivatives.

Enzyme Inhibition

The 2-aminobiphenyl scaffold has been identified in various enzyme inhibitors. For instance, derivatives of 2-anilinobenzamide have been shown to inhibit SIRT1, a histone deacetylase involved in cellular metabolism and aging.[4] Furthermore, 2-(2-aminophenyl)-1H-benzimidazole has demonstrated inhibitory activity against tyrosinase, an enzyme involved in melanin production.[5]

Hypothesis: The 4'-Fluorobiphenyl-2-ylamine scaffold could serve as a starting point for the design of inhibitors for a range of enzymes, including but not limited to:

-

Kinases: The amino group can act as a hydrogen bond donor, a common feature in kinase inhibitors.

-